molecular formula C13H9ClN4 B13709094 N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine

N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine

Cat. No.: B13709094
M. Wt: 256.69 g/mol
InChI Key: QLQYJAZUTJBLGF-UHFFFAOYSA-N
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Description

MFCD17962597 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)quinolin-5-amine

InChI

InChI=1S/C13H9ClN4/c14-13-16-8-6-12(18-13)17-11-5-1-4-10-9(11)3-2-7-15-10/h1-8H,(H,16,17,18)

InChI Key

QLQYJAZUTJBLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17962597 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the preparation method of MFCD17962597 is designed to be simple and efficient, suitable for industrial applications. The process involves the crystallization of the compound in its methanesulfonate form, which provides good solubility and stability . This method is advantageous for producing the compound in bulk quantities while maintaining its quality.

Chemical Reactions Analysis

Types of Reactions

MFCD17962597 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD17962597 typically use common reagents such as acids, bases, and solvents like ethanol or water. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

MFCD17962597 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD17962597 involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Conclusion

MFCD17962597 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo a wide range of chemical reactions make it a subject of ongoing research and interest.

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